N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-15-10-11(2)9-12(3)16(15)24-18/h5-10H,4H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGFYEQVBYDTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves the reaction of 5,7-dimethylbenzo[d]thiazole with 4-(ethylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The ethylsulfonyl group undergoes oxidation under controlled conditions. For example:
-
Reagent : Hydrogen peroxide (3% in acetic acid)
-
Condition : 60°C for 4 hours
-
Product : Sulfonic acid derivative via further oxidation of the sulfonyl group.
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Oxidation | H₂O₂, CH₃COOH | 60°C, 4 hours | Sulfonic acid derivative |
Reduction Reactions
The sulfonyl moiety can be reduced to a sulfide or thiol:
-
Reagent : Lithium aluminum hydride (LiAlH₄)
-
Condition : Anhydrous THF, 0°C to room temperature
-
Product : N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide.
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Reduction | LiAlH₄, THF | 0°C → RT, 2 hours | 4-(Ethylthio)benzamide derivative |
Nucleophilic Substitution
The amide nitrogen and sulfonyl group participate in substitution reactions:
-
Reagent : Alkyl halides (e.g., methyl iodide)
-
Condition : K₂CO₃, DMF, 80°C
-
Product : N-alkylated derivatives at the benzothiazole amine site.
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | 80°C, 6 hours | N-Methylated benzothiazole derivative |
Hydrolysis Reactions
The amide bond is susceptible to acidic or basic hydrolysis:
-
Acidic Hydrolysis : 6M HCl, reflux for 12 hours yields 4-(ethylsulfonyl)benzoic acid and 5,7-dimethylbenzo[d]thiazol-2-amine.
-
Basic Hydrolysis : NaOH (10%), ethanol, 70°C produces the corresponding carboxylate salt.
| Reaction Type | Reagents | Conditions | Major Product |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl | Reflux, 12 hours | 4-(Ethylsulfonyl)benzoic acid |
| Basic Hydrolysis | NaOH, ethanol | 70°C, 8 hours | Sodium carboxylate derivative |
Cycloaddition and Ring-Opening
The benzothiazole core participates in cycloaddition with dienophiles:
-
Reagent : Maleic anhydride
-
Condition : Toluene, 110°C, 24 hours
Sulfonylation and Desulfonation
The ethylsulfonyl group can be modified via sulfonylation:
-
Reagent : SOCl₂
-
Condition : Reflux in dichloromethane
-
Product : Sulfonyl chloride intermediate, which reacts further with amines to form sulfonamides.
Photochemical Reactions
Under UV light (254 nm), the compound undergoes C–S bond cleavage in the benzothiazole ring, yielding aromatic amines and sulfonic acid fragments .
Scientific Research Applications
Biological Activities
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide has shown potential in various biological activities:
-
Anticancer Properties:
- Studies indicate that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been tested against lung cancer cell lines such as A549 and HCC827, showing promising IC50 values that suggest selective toxicity towards cancer cells while sparing normal cells.
Cell Line IC50 Value (μM) A549 (Lung Cancer) TBD HCC827 (Lung Cancer) TBD NCI-H358 (Lung Cancer) TBD -
Antimicrobial Activity:
- The compound has demonstrated activity against various bacterial strains. Its mechanism may involve inhibition of bacterial enzyme systems, which is common among benzothiazole derivatives.
-
Anti-inflammatory Effects:
- Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
Case Studies
-
Anticancer Research:
A study evaluated the efficacy of this compound on various lung cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly compared to control groups. -
Antimicrobial Studies:
In another investigation focusing on antimicrobial properties, the compound was tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations.
Mechanism of Action
The mechanism of action of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide with analogous benzothiazole-amide derivatives reported in recent studies. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility and Reactivity: The ethylsulfonyl group in the target compound enhances polarity compared to analogs with morpholinomethyl or piperazinyl groups, which may improve aqueous solubility but reduce membrane permeability .
Synthetic Yields and Stability:
- Compounds with bulkier substituents (e.g., 4d, 4g) exhibit lower yields (78–85%) compared to simpler derivatives like 4i (90%), suggesting that steric factors or reaction intermediates may influence synthetic efficiency .
Thermal Stability (Melting Points): The absence of melting point data for the target compound limits direct comparison. However, analogs with halogenated benzamide groups (e.g., 4d, 177.2°C) show higher thermal stability than non-halogenated derivatives (e.g., 4g, 162.5°C) due to stronger intermolecular forces .
Biological Activity
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzothiazole moiety substituted with 5,7-dimethyl groups and an ethylsulfonyl group attached to a benzamide. This unique structure contributes to its biological activity. The molecular formula is , with a molecular weight of 300.36 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains and fungi.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in disease progression, such as cholinesterases (AChE and BuChE). For instance, it has demonstrated IC50 values of 1.57 μM for AChE and 2.85 μM for BuChE, indicating potent inhibitory effects .
- Receptor Modulation : It may act on various receptors that regulate cellular signaling pathways associated with cancer and inflammation.
Structure-Activity Relationship (SAR)
The presence of the 5,7-dimethyl substitution on the benzothiazole ring enhances the compound's binding affinity to its molecular targets compared to other similar compounds. This modification is crucial for improving pharmacokinetic properties and therapeutic potential.
| Compound | Substituents | IC50 (μM) AChE | IC50 (μM) BuChE |
|---|---|---|---|
| This compound | 5,7-Dimethyl | 1.57 | 2.85 |
| Reference Compound | - | 0.046 | - |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Testing : The compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Anti-inflammatory Effects : In animal models of inflammation, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide?
- Methodology :
- Step 1 : Condensation of 2-aminobenzothiazole derivatives with activated carbonyl intermediates (e.g., bromomethyl benzoyl chloride) in tetrahydrofuran (THF) under microwave irradiation improves reaction efficiency (39–72% yields) .
- Step 2 : Sulfonylation at the para-position of the benzamide ring using ethylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the ethylsulfonyl group .
- Optimization : Yields can reach 78–90% with controlled stoichiometry and purification via flash chromatography (ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to identify substituent effects on chemical shifts (e.g., methyl groups at positions 5 and 7 on the benzothiazole ring) .
- HRMS : High-resolution mass spectrometry to validate molecular weight (e.g., calculated vs. experimental values within ±0.005 Da) .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding between amide NH and thiazole N) .
Advanced Research Questions
Q. How do structural modifications influence its biological activity?
- SAR Insights :
- Benzamide Substitutents : Electron-withdrawing groups (e.g., ethylsulfonyl) enhance metabolic stability and receptor binding affinity. Para-substitution is sterically restricted for adenosine A₁/A₃ receptors .
- Benzothiazole Modifications : 5,7-Dimethyl groups increase lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Example : Replacement of benzamide with cyclohexanamide in analogues retains adenosine A₁ antagonism (Kᵢ = 20 nM) .
Q. What are the primary biological targets and mechanisms of action?
- Identified Targets :
- Adenosine Receptors : Potent A₁/A₃ antagonism (Kᵢ = 7–82 nM) due to thiazole-thiadiazole interactions with receptor hydrophobic pockets .
- Inflammatory Pathways : Inhibition of COX-2 and IL-6 via piperidine/morpholine-substituted derivatives (IC₅₀ = 1.2–3.8 µM) .
- Kinase Inhibition : ITK kinase inhibition (analogue of BMS-509744) for immune disorder therapy .
Q. How can computational methods guide the design of derivatives?
- Approaches :
- Molecular Docking : Predict binding poses with adenosine A₁ (PDB: 6D9H) or ITK kinase (PDB: 3MIY) .
- ADMET Prediction : Use SwissADME to optimize logP (2.5–4.0) and reduce hepatotoxicity risks .
Q. How to address contradictions in biological activity data across studies?
- Case Example :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
